

# Limptar's Potential as a Tool Compound in Neuroscience Research: A Technical Guide

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## Compound of Interest

Compound Name: *Limptar*  
CAS No.: *77944-87-7*  
Cat. No.: *B1201327*

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To the esteemed researchers, scientists, and drug development professionals,

This document serves as an in-depth technical guide on the potential utility of **Limptar** as a tool compound in the field of neuroscience. Initial investigations into "**Limptar**" revealed it to be a trade name for quinine sulfate, a compound primarily used for the treatment of nocturnal leg cramps. As such, there is a notable absence of literature pertaining to its direct application as a tool compound in neuroscience research.

However, to fulfill the core requirements of providing a comprehensive technical guide on a relevant neuroscience tool compound, this paper will pivot to a well-documented and highly relevant substance: Ketamine. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid antidepressant effects and its profound impact on synaptic plasticity, making it an exemplary tool compound for neuroscience research.<sup>[1][2][3][4]</sup> This guide will provide the requisite data presentation, experimental protocols, and visualizations based on the extensive research available for ketamine.

## Ketamine: An Overview

Ketamine is a dissociative anesthetic that has found a new role in neuroscience as a powerful tool to investigate the mechanisms of synaptic plasticity, mood regulation, and neurodegeneration.[1][5] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[3][4] This action initiates a cascade of downstream effects, including the modulation of other neurotransmitter systems and the activation of signaling pathways crucial for synaptogenesis.[1][6][7]

## Quantitative Data Presentation

The following tables summarize key quantitative findings from preclinical and clinical studies on ketamine, showcasing its effects on molecular, cellular, and behavioral endpoints.

Table 1: Preclinical (Rodent) Studies

Parameter	Model	Ketamine Dose	Time Point	Observation	Reference(s)
mTOR Signaling	Rat Prefrontal Cortex	10 mg/kg, i.p.	30 min	Significant increase in phospho-mTOR, phospho-4E-BP1, phospho-p70S6K	[8]
10 mg/kg, i.p.	1 hour	Peak activation of mTOR signaling	[8]		
80 mg/kg, i.p.	1 hour	No effect on mTOR signaling (dose-dependent)	[8]		
Synaptic Proteins	Rat Prefrontal Cortex	10 mg/kg, i.p.	2-6 hours	Increased levels of PSD95, GluR1, and Synapsin I	[8]
Dendritic Spine Density	Mouse Medial Prefrontal Cortex	10 mg/kg, i.p.	12 hours	Significant increase in dendritic spine density	[5]
Glutamate/GABA Ratio	Mouse Medial Prefrontal Cortex	Intranasal	24 hours	Shift in E/I balance in favor of excitation	[9]

Rheb Levels	Mouse Hippocampus	10 mg/kg, i.p.	-	Rapid upregulation of Rheb and activation of mTOR	[10]
Norepinephrine Release	Rat Medial Prefrontal Cortex	100 mg/kg, i.p.	20-40 min post-injection	7.7 +/- 2.0 pg/collection increase in Norepinephrine	[11]

Table 2: Clinical (Human) Studies

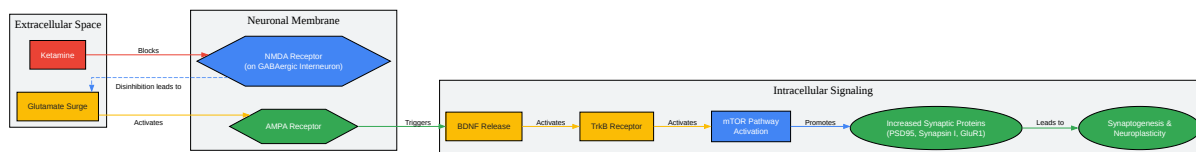
Parameter	Population	Ketamine Dose	Time Point	Observation	Reference(s)
Antidepressant Efficacy	Treatment-Resistant Depression	0.5 mg/kg, i.v.	24 hours	>50% improvement in MADRS scores in responders	[12]
Major Depressive Disorder	0.5 mg/kg, i.v.	24 hours	Significant improvement in MADRS and QIDS scores	[13]	
Plasma BDNF Levels	Treatment-Resistant Depression	0.5 mg/kg, i.v.	240 min	Significant increase in plasma BDNF in responders	[14]
Gray Matter Microstructure	Unipolar Depressed Adults	0.5 mg/kg, i.v.	24 hours	No significant main effect on mean diffusivity (MD)	[13]
White Matter Integrity	Chronic Ketamine Users	N/A	N/A	Dose-dependent abnormalities in bilateral frontal and left temporoparietal regions	[15]
Cerebrovascular Hemodynamics	Healthy Participants	0.75 mg/kg, i.m.	Acute	Increase in pulse rate and	[16]

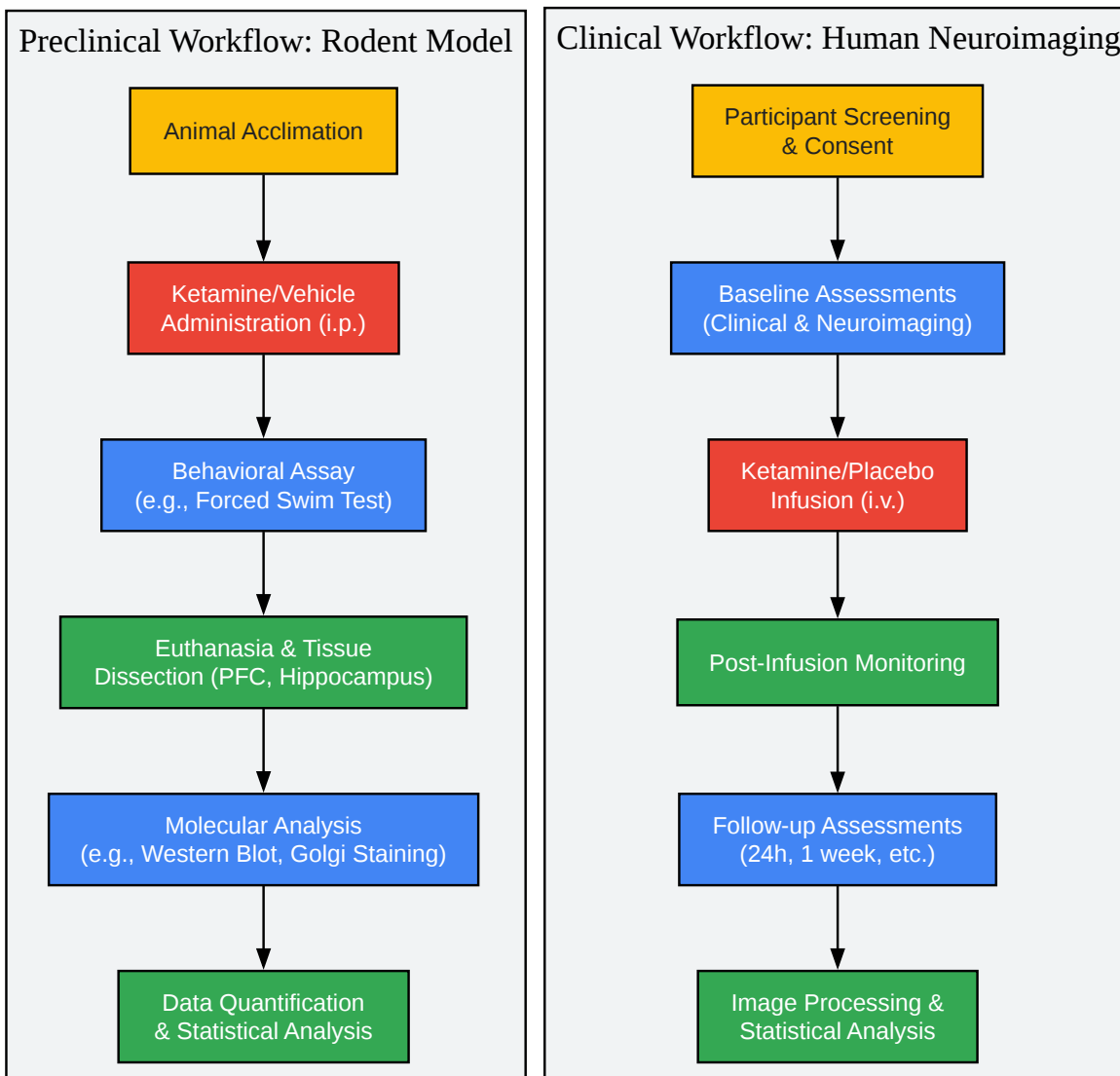
electrodermal  
activity

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## Signaling Pathways

Ketamine's effects are mediated by a complex interplay of signaling pathways, primarily initiated by its blockade of NMDA receptors. This leads to a surge in glutamate, which then preferentially activates AMPA receptors, triggering downstream cascades that promote synaptogenesis.





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